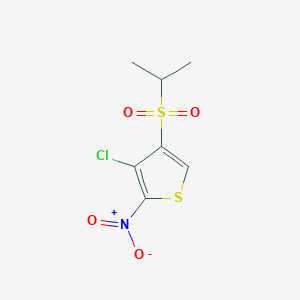
3-Chloro-4-(isopropylsulfonyl)-2-nitrothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(isopropylsulfonyl)-2-nitrothiophene: is an organochlorine compound with the molecular formula C7H8ClNO4S2. This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom, an isopropylsulfonyl group, and a nitro group. It is a derivative of thiophene, which is a sulfur-containing heterocycle. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(isopropylsulfonyl)-2-nitrothiophene typically involves multi-step organic reactions. One common method includes the chlorination of a thiophene derivative followed by sulfonylation and nitration. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as catalytic hydrogenation, electrophilic aromatic substitution, and sulfonylation under optimized conditions can enhance the efficiency and scalability of the production process. The choice of reagents, catalysts, and reaction parameters is crucial to achieving high productivity and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-4-(isopropylsulfonyl)-2-nitrothiophene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often facilitated by catalysts like palladium or copper.
Major Products Formed:
Reduction of the nitro group: yields 3-Chloro-4-(isopropylsulfonyl)-2-aminothiophene.
Substitution of the chlorine atom: can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Chloro-4-(isopropylsulfonyl)-2-nitrothiophene is used as a building block for the synthesis of more complex molecules
Biology: The compound’s derivatives have potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for developing bioactive molecules.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them of interest in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(isopropylsulfonyl)-2-nitrothiophene and its derivatives involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The sulfonyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The chlorine atom and thiophene ring contribute to the compound’s overall stability and reactivity, influencing its pharmacokinetic and pharmacodynamic properties.
Comparación Con Compuestos Similares
3-Chloro-4-(isopropylsulfonyl)thiophene: Lacks the nitro group, making it less reactive in certain chemical transformations.
3-Chloro-4-(methylsulfonyl)-2-nitrothiophene: Similar structure but with a methylsulfonyl group instead of an isopropylsulfonyl group, affecting its steric and electronic properties.
2-Chloro-4-(isopropylsulfonyl)-5-nitrothiophene: Positional isomer with different reactivity and biological activity.
Uniqueness: 3-Chloro-4-(isopropylsulfonyl)-2-nitrothiophene is unique due to the specific combination of substituents on the thiophene ring. The presence of both the nitro and isopropylsulfonyl groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
3-chloro-2-nitro-4-propan-2-ylsulfonylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S2/c1-4(2)15(12,13)5-3-14-7(6(5)8)9(10)11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDPAZSOQUKUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC(=C1Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
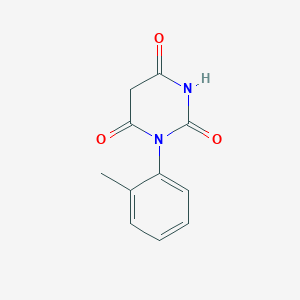
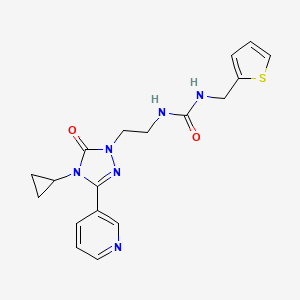
![1-(2,3-DIMETHOXYPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA](/img/structure/B2538961.png)

![N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2538965.png)
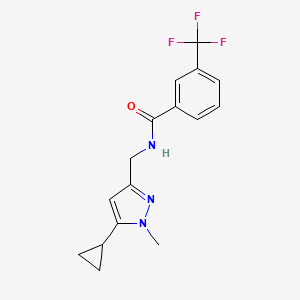
![1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B2538970.png)
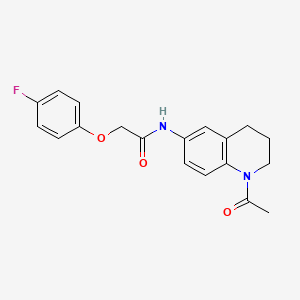
![[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2538973.png)
![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid](/img/structure/B2538974.png)
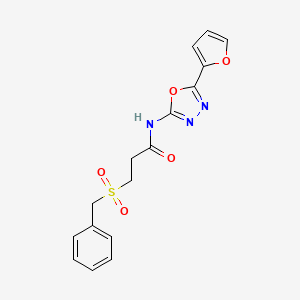
![[2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2538977.png)
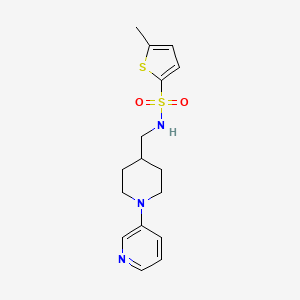
![4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2538982.png)
